Cas no 2121525-59-3 (methyl 3-(aminomethyl)-1-ethyl-1H-pyrazole-5-carboxylate)

methyl 3-(aminomethyl)-1-ethyl-1H-pyrazole-5-carboxylate structure
2121525-59-3 structure
商品名:methyl 3-(aminomethyl)-1-ethyl-1H-pyrazole-5-carboxylate
CAS番号:2121525-59-3
MF:C8H13N3O2
メガワット:183.207721471786
CID:5638768
PubChem ID:165938433

methyl 3-(aminomethyl)-1-ethyl-1H-pyrazole-5-carboxylate 化学的及び物理的性質

名前と識別子

    • 2121525-59-3
    • methyl 3-(aminomethyl)-1-ethyl-1H-pyrazole-5-carboxylate
    • EN300-28271442
    • インチ: 1S/C8H13N3O2/c1-3-11-7(8(12)13-2)4-6(5-9)10-11/h4H,3,5,9H2,1-2H3
    • InChIKey: JPHLKIGTIROEMT-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1=CC(CN)=NN1CC)=O

計算された属性

  • せいみつぶんしりょう: 183.100776666g/mol
  • どういたいしつりょう: 183.100776666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.4
  • トポロジー分子極性表面積: 70.1Ų

methyl 3-(aminomethyl)-1-ethyl-1H-pyrazole-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28271442-2.5g
methyl 3-(aminomethyl)-1-ethyl-1H-pyrazole-5-carboxylate
2121525-59-3 95.0%
2.5g
$2492.0 2025-03-19
Enamine
EN300-28271442-10.0g
methyl 3-(aminomethyl)-1-ethyl-1H-pyrazole-5-carboxylate
2121525-59-3 95.0%
10.0g
$5467.0 2025-03-19
Enamine
EN300-28271442-0.05g
methyl 3-(aminomethyl)-1-ethyl-1H-pyrazole-5-carboxylate
2121525-59-3 95.0%
0.05g
$1068.0 2025-03-19
Enamine
EN300-28271442-1.0g
methyl 3-(aminomethyl)-1-ethyl-1H-pyrazole-5-carboxylate
2121525-59-3 95.0%
1.0g
$1272.0 2025-03-19
Enamine
EN300-28271442-10g
methyl 3-(aminomethyl)-1-ethyl-1H-pyrazole-5-carboxylate
2121525-59-3
10g
$5467.0 2023-09-09
Enamine
EN300-28271442-5g
methyl 3-(aminomethyl)-1-ethyl-1H-pyrazole-5-carboxylate
2121525-59-3
5g
$3687.0 2023-09-09
Enamine
EN300-28271442-1g
methyl 3-(aminomethyl)-1-ethyl-1H-pyrazole-5-carboxylate
2121525-59-3
1g
$1272.0 2023-09-09
Enamine
EN300-28271442-0.25g
methyl 3-(aminomethyl)-1-ethyl-1H-pyrazole-5-carboxylate
2121525-59-3 95.0%
0.25g
$1170.0 2025-03-19
Enamine
EN300-28271442-0.1g
methyl 3-(aminomethyl)-1-ethyl-1H-pyrazole-5-carboxylate
2121525-59-3 95.0%
0.1g
$1119.0 2025-03-19
Enamine
EN300-28271442-5.0g
methyl 3-(aminomethyl)-1-ethyl-1H-pyrazole-5-carboxylate
2121525-59-3 95.0%
5.0g
$3687.0 2025-03-19

methyl 3-(aminomethyl)-1-ethyl-1H-pyrazole-5-carboxylate 関連文献

methyl 3-(aminomethyl)-1-ethyl-1H-pyrazole-5-carboxylateに関する追加情報

Methyl 3-(aminomethyl)-1-ethyl-1H-pyrazole-5-carboxylate (CAS No. 2121525-59-3)

The compound methyl 3-(aminomethyl)-1-ethyl-1H-pyrazole-5-carboxylate (CAS No. 2121525-59-3) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of pyrazole derivatives, which are widely studied due to their unique chemical properties and potential for use in drug design, catalysis, and advanced materials development.

Pyrazole derivatives have gained considerable attention in recent years due to their ability to act as versatile building blocks in organic synthesis. The presence of the aminomethyl group in this compound introduces additional functional diversity, making it a valuable intermediate for the synthesis of more complex molecules. The methyl ester group further enhances its reactivity, enabling it to participate in a wide range of chemical transformations.

Recent studies have highlighted the potential of methyl 3-(aminomethyl)-1-ethyl-1H-pyrazole-5-carboxylate in the development of novel bioactive compounds. Researchers have explored its role as a precursor for the synthesis of antimicrobial agents, where the combination of the pyrazole ring and the amine group contributes to enhanced biological activity. Additionally, this compound has shown promise in catalytic applications, particularly in asymmetric catalysis, where its unique electronic properties facilitate selective reactions.

The synthesis of methyl 3-(aminomethyl)-1-ethyl-1H-pyrazole-5-carboxylate involves a multi-step process that typically begins with the preparation of the pyrazole core. This is followed by functionalization at specific positions to introduce the desired substituents. The introduction of the aminomethyl group is often achieved through nucleophilic substitution or reductive amination, while the methyl ester group can be introduced via esterification reactions. The optimization of these steps is critical to ensure high yields and purity.

In terms of applications, this compound has found utility in the development of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). The ability of the pyrazole ring to coordinate with metal ions makes it an ideal candidate for constructing these materials, which have applications in gas storage, sensing, and catalysis. Furthermore, its use as a ligand in organometallic chemistry has opened new avenues for designing catalysts with enhanced activity and selectivity.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of methyl 3-(aminomethyl)-1-ethyl-1H-pyrazole-5-carboxylate. Density functional theory (DFT) calculations have revealed that the compound exhibits significant π-conjugation within the pyrazole ring, which enhances its stability and reactivity. These findings have been instrumental in guiding experimental studies aimed at optimizing its use in various chemical processes.

The versatility of this compound is further underscored by its role in drug discovery programs. Its ability to modulate biological pathways through interactions with proteins and enzymes has made it a valuable lead compound for developing therapeutic agents. For instance, studies have shown that derivatives of this compound can inhibit key enzymes involved in inflammatory processes, making them potential candidates for anti-inflammatory drugs.

In conclusion, methyl 3-(aminomethyl)-1-ethyl-1H-pyrazole-5-carboxylate (CAS No. 2121525-59-3) is a multifaceted organic compound with a wide range of applications across different domains of chemistry and materials science. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in drug design, catalysis, and advanced materials development.

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